2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
Description
Evolution of Amino Acid Protecting Group Strategies in Chemical Synthesis
Historical Context and Significance of the Boc Group
The landscape of peptide synthesis was revolutionized by the introduction of carbamate-type protecting groups. Before the widespread adoption of solid-phase peptide synthesis (SPPS), classical solution-phase methods were the primary means of peptide construction. wikipedia.org A significant breakthrough in this area was the development of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in the early 1930s. wikipedia.orgmasterorganicchemistry.com While effective, the removal of the Cbz group required harsh conditions, such as catalytic hydrogenation or strong acids. masterorganicchemistry.comcreative-peptides.com
The quest for a protecting group that could be removed under milder acidic conditions led to the development of the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. researchgate.net Its key advantage lies in its lability to acids like trifluoroacetic acid (TFA), while remaining stable to a wide range of other reaction conditions, including basic and nucleophilic reagents. wikipedia.orgnih.gov This feature made it exceptionally well-suited for the revolutionary solid-phase peptide synthesis (SPPS) method pioneered by Robert Bruce Merrifield. wikipedia.org In the "Boc/Bzl" SPPS strategy, the temporary N-terminal Boc group is removed with TFA, while more permanent side-chain protecting groups, often benzyl-based, are cleaved at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410). wikipedia.org
| Protecting Group | Abbreviation | Typical Cleavage Conditions |
| tert-butoxycarbonyl | Boc | Mild acid (e.g., Trifluoroacetic Acid) |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation or strong acid |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Orthogonal Protecting Group Concepts in Multi-Step Synthesis
The synthesis of complex molecules often requires the selective deprotection of one functional group in the presence of others. This necessity led to the concept of orthogonal protection, a strategy that employs multiple protecting groups which can be removed by different, non-interfering chemical methods. fiveable.mejocpr.combham.ac.uk An ideal orthogonal protecting group strategy allows for the deprotection of one group in any order without affecting the others. bham.ac.ukiris-biotech.de
This concept is fundamental to modern multi-step synthesis, particularly in peptide and oligosaccharide chemistry. fiveable.mebham.ac.uk For instance, the widely used "Fmoc/tBu" strategy in SPPS is a prime example of orthogonality. iris-biotech.de The N-terminal Fmoc group is base-labile (removed with piperidine), while the side-chain protecting groups, such as the tert-butyl (tBu) group, are acid-labile (removed with TFA). wikipedia.orgiris-biotech.de This allows for the iterative deprotection of the N-terminus for chain elongation without disturbing the side-chain protection. fiveable.me The Boc group, in conjunction with other protecting groups like benzyl (B1604629) ethers or allyl esters, can also be part of an orthogonal scheme, enabling chemists to choreograph complex synthetic sequences with high precision. jocpr.comrsc.org
Significance of N-Boc-Glutamic Acid as a Chiral Building Block
Amino acids are valuable chiral starting materials in organic synthesis, and N-Boc-Glutamic Acid is a particularly useful derivative. researchgate.netconsensus.appnih.gov Its predefined stereochemistry at the α-carbon, coupled with the differential reactivity of its two carboxylic acid groups, makes it a powerful tool for constructing molecules with specific three-dimensional arrangements. rsc.org
Stereochemical Control in Synthesis with N-Boc-Glutamic Acid
The inherent chirality of L- or D-glutamic acid provides a scaffold for introducing new stereocenters with a high degree of control. The stereochemistry at the α-carbon can influence the facial selectivity of reactions at other positions in the molecule. For example, in the synthesis of substituted glutamic acid analogs, the existing stereocenter can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. nih.gov This is crucial in the synthesis of complex natural products and pharmaceuticals where biological activity is often dependent on the precise stereochemical configuration. beilstein-journals.org The Boc group itself, being sterically bulky, can also contribute to the stereochemical outcome of reactions by influencing the conformation of the molecule. nih.gov
Advantages in Creating Stereochemically Defined Structures
The use of N-Boc-Glutamic Acid offers several advantages in the synthesis of stereochemically defined structures. Firstly, it provides a readily available source of chirality, obviating the need for asymmetric synthesis or chiral resolution steps later in the synthetic sequence. researchgate.netnih.gov Secondly, the two carboxylic acid groups of glutamic acid can be selectively protected or activated, allowing for regioselective transformations. For instance, one carboxyl group can be converted to an ester while the other remains a free acid, enabling stepwise coupling reactions. rsc.orgnih.gov This differential reactivity is a key feature in the construction of complex molecules, including macrocycles and peptidomimetics, where precise control over connectivity and stereochemistry is paramount. rsc.orgmit.edu The stability of the Boc group to a variety of reaction conditions further enhances its utility, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
Current Research Trajectories in N-Boc-Glutamic Acid Chemistry
N-Boc-Glutamic Acid continues to be a vital component in contemporary organic synthesis. Current research often focuses on its application in the synthesis of novel, biologically active compounds and advanced materials.
One significant area of research involves the use of N-Boc-Glutamic Acid derivatives in the synthesis of peptidomimetics and macrocyclic peptides. rsc.orgnih.gov These molecules are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. N-Boc-Glutamic Acid can serve as a scaffold to introduce conformational constraints, which can be crucial for high-affinity binding to biological targets. mit.edu For example, it has been used to create novel glutamic acid analogs that act as ring-closing junctions in the synthesis of macrocyclic peptide mimetics targeting protein-protein interactions. rsc.orgnih.gov
Another research trajectory is the incorporation of N-Boc-Glutamic Acid into polymers to create novel biomaterials. mdpi.com For instance, its introduction into biodegradable polymers like poly(glycerol sebacate) can modify the material's properties, such as its degradation rate and hydrophilicity. mdpi.com Such materials have potential applications in tissue engineering and drug delivery. mdpi.comnih.gov
Furthermore, N-Boc-Glutamic Acid and its derivatives are employed in the synthesis of non-natural amino acids and isotopically labeled compounds for mechanistic studies. beilstein-journals.orgmdpi.comias.ac.in The ability to selectively modify the glutamic acid side chain allows for the creation of a diverse range of analogs with unique properties. beilstein-journals.org These customized building blocks are then used to probe biological processes or to construct molecules with tailored functions. mdpi.comnih.gov
| Research Area | Application of N-Boc-Glutamic Acid |
| Peptidomimetics and Macrocycles | Serves as a chiral scaffold and ring-closing junction. rsc.orgnih.gov |
| Biomaterials | Incorporated into polymers to modify properties for tissue engineering and drug delivery. mdpi.com |
| Synthesis of Non-Natural Amino Acids | Used as a starting material for creating novel amino acid analogs. beilstein-journals.org |
| Isotopic Labeling | Facilitates the synthesis of labeled compounds for mechanistic studies. mdpi.comias.ac.in |
Structure
3D Structure
Properties
CAS No. |
120341-33-5 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |
InChI Key |
AQTUACKQXJNHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N Boc Glutamic Acid and Its Analogues
Direct N-Protection Strategies of Glutamic Acid
The most straightforward approach for the synthesis of N-Boc-glutamic acid involves the direct protection of the amino group of glutamic acid. This is typically achieved by reacting glutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common reagent for introducing the Boc protecting group. organic-chemistry.org
The efficiency and selectivity of the N-Boc protection of glutamic acid are highly dependent on the reaction conditions and the choice of reagents. Researchers have explored various parameters to maximize yields and minimize side reactions.
The N-tert-butoxycarbonylation of amino acids, including glutamic acid, is frequently carried out under aqueous or anhydrous conditions. organic-chemistry.org
Aqueous Conditions: A common method involves dissolving glutamic acid in a mixed solvent system, such as dioxane and water, under alkaline conditions maintained by bases like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The free amino group then reacts with Boc₂O to form the desired N-Boc-glutamic acid. This method is advantageous due to the ease of removal of by-products.
Anhydrous Conditions: For amino acid derivatives that are sensitive to water, anhydrous conditions are preferred. A typical system involves the use of solvents like methanol (B129727) (MeOH) or dimethylformamide (DMF) with a base such as triethylamine (B128534) (TEA) at elevated temperatures (40-50 °C). For sterically hindered amino acids, a combination of di-tert-butyl dicarbonate, tetramethylammonium (B1211777) hydroxide pentahydrate (Me₄NOH·5H₂O), and acetonitrile (B52724) (CH₃CN) has been shown to be effective.
| Condition | Solvent System | Base | Typical Substrates | Advantages |
|---|---|---|---|---|
| Aqueous | Dioxane/Water | NaOH, NaHCO₃ | Most standard amino acids | Easy by-product removal |
| Anhydrous | MeOH, DMF | TEA | Water-sensitive amino acids | Protects against hydrolysis |
| Anhydrous (Sterically Hindered) | CH₃CN | Me₄NOH·5H₂O | Sterically hindered amino acids | Effective for challenging substrates |
To improve the efficiency and selectivity of the N-Boc protection, various catalytic systems have been developed. These catalysts often facilitate the reaction under milder conditions and can offer improved chemoselectivity.
Lewis Acid Catalysis: Lewis acids have been explored as catalysts for the N-tert-butoxycarbonylation of amines. For instance, a yttria-zirconia-based Lewis acid catalyst has been shown to be effective for the reaction of various amines with Boc₂O in acetonitrile at room temperature, affording the corresponding N-Boc products in excellent yields. semanticscholar.org Iron(III) salts have also been used as sustainable catalysts for this transformation. rsc.org
Organocatalysis: Guanidine hydrochloride has been reported as an efficient organocatalyst for the N-Boc protection of various amines, including amino acids, using di-tert-butyl dicarbonate in ethanol. researchgate.net
Iodine Catalysis: Molecular iodine has been utilized as a catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at ambient temperature, providing a practical and efficient protocol. organic-chemistry.org
| Catalyst Type | Example Catalyst | Solvent | Key Features |
|---|---|---|---|
| Lewis Acid | Yttria-Zirconia | Acetonitrile | Mild conditions, high yields. semanticscholar.org |
| Lewis Acid | Iron(III) salts | - | Sustainable and efficient. rsc.org |
| Organocatalyst | Guanidine hydrochloride | Ethanol | Chemoselective for amines. researchgate.net |
| - | Molecular Iodine | Solvent-free | Practical and efficient at room temperature. organic-chemistry.org |
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This trend is also reflected in the synthesis of N-Boc-glutamic acid, with a focus on reducing the use of hazardous solvents and reagents.
The principles of green chemistry encourage the use of safer solvents and catalysts to minimize environmental impact.
Water as a Solvent: A catalyst-free N-tert-butyloxycarbonylation of amines has been developed using water as the solvent. organic-chemistry.org This method is highly chemoselective, and for chiral amines and amino acid esters, it affords optically pure N-Boc derivatives without the formation of side products like isocyanates or ureas. organic-chemistry.org
Deep Eutectic Solvents (DESs): Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have emerged as green and biodegradable alternatives to traditional organic solvents. researchgate.net A urea-choline chloride based DES has been successfully employed for the chemoselective N-Boc protection of various amines with excellent yields under mild conditions. researchgate.net
Solvent-Free and Catalyst-Free Conditions: An even more environmentally benign approach involves performing the N-Boc protection under solvent- and catalyst-free conditions. This method has been shown to be highly efficient for a range of electron-rich and electron-deficient aromatic amines, as well as sterically hindered substrates. thieme-connect.com
| Approach | Key Feature | Example | Environmental Benefit |
|---|---|---|---|
| Benign Solvents | Use of water as a reaction medium | Catalyst-free N-Boc protection in water | Reduces use of volatile organic compounds (VOCs) |
| Benign Solvents | Use of Deep Eutectic Solvents (DESs) | Urea-choline chloride DES for N-Boc protection | Biodegradable and less toxic solvent alternative |
| Solvent-Free Synthesis | Elimination of solvent altogether | Solvent- and catalyst-free N-Boc protection of amines | Maximizes atom economy and minimizes waste |
| Sustainable Protocols | Recyclable solvents and one-pot synthesis | Use of recyclable ethyl acetate (B1210297) and a one-pot method for an L-glutamic acid derivative | Reduces waste and improves resource efficiency. google.com |
Green Chemistry Approaches in N-Boc-Glutamic Acid Synthesis
Enantioselective Synthesis of N-Boc-Glutamic Acid Derivatives
Achieving high enantiomeric purity is critical in the synthesis of N-Boc-glutamic acid derivatives for biological applications. Strategies often begin with chiral starting materials or employ asymmetric reactions to establish the desired stereocenters.
Chiral induction is a strategy that uses a chiral element to influence the stereochemical outcome of a reaction. The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, is a common method. mdpi.com α-Amino acids, including glutamic acid itself, serve as excellent chiral precursors, where the existing stereocenter directs the formation of new ones. mdpi.combeilstein-journals.org
For instance, the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives starts from natural L-glutamic acid. The inherent chirality of the starting material is preserved throughout the multi-step synthesis, ensuring the final product's stereochemical integrity. Similarly, syntheses of nonracemic hydroxyglutamic acids often start from chirons like serine, pyroglutamic acid, and 4-hydroxyproline, where the defined stereochemistry of the starting material controls the synthesis. beilstein-journals.org Another example involves the use of chiral auxiliaries, such as in the synthesis of β²-amino acids via a rhodium-catalyzed C-H insertion into N-Boc-N-benzyl-N-methylamine.
Diastereoselective and enantioselective reactions are crucial for creating specific stereoisomers. One notable approach involves the stereocontrolled alkylation of a protected glutamic acid derivative. nih.govmit.edu In this method, a globally protected glutamic acid derivative is treated with a strong base like lithium hexamethyldisilazide (LiHMDS) to form a dianion. The subsequent alkylation proceeds with high stereocontrol, which is attributed to the chair conformation of the intermediate lithium enolate, yielding a diastereomerically pure product. nih.govmit.edu
Another powerful strategy is the asymmetric hydroxylation of pyroglutamic acid derivatives. Treatment of the lithium enolate of benzyl (B1604629) N-Boc-pyroglutamate with a Davis oxaziridine (B8769555) results in stereospecific hydroxylation, yielding a single diastereoisomer. The steric bulk of the benzyloxycarbonyl group directs the attack of the hydroxylating agent to the opposite face of the enolate. beilstein-journals.org Proline-catalyzed reactions, such as the addition of aldehydes to N-Boc-protected imines, have also been shown to produce adducts with excellent diastereoselectivities and enantioselectivities.
Table 1: Examples of Diastereoselective and Enantioselective Syntheses
| Starting Material | Reagents/Method | Product Type | Stereochemical Outcome | Reference(s) |
| N-Boc-L-glutamic acid α-tert-butyl ester | 1. LiHMDS2. 8-phenyloctyl iodide | (2S,4S)-4-substituted glutamic acid derivative | Diastereomerically pure | nih.gov, mit.edu |
| Benzyl N-Boc-pyroglutamate | 1. LiHMDS2. Davis oxaziridine | (2S,4R)-4-hydroxyglutamic acid derivative | Single diastereoisomer | beilstein-journals.org |
| Aromatic N-Boc-protected imines | Aldehydes, Proline catalyst | syn-adducts | Excellent diastereoselectivity and enantioselectivity | |
| L-Glutamic acid | Multi-step synthesis | Enantiomerically pure 3-(N-Boc amino) piperidine derivatives | Enantiomerically pure |
Strategies for Selective Side-Chain Derivatization and Protection
The presence of two carboxyl groups in glutamic acid necessitates strategies for their selective protection and derivatization, which is essential for synthesizing complex peptides and analogues.
Differential esterification allows one carboxyl group to be modified while the other remains free or is protected by a different group. A common strategy involves the use of N-Boc-L-glutamic acid α-tert-butyl ester, where the α-carboxyl group is already protected. The remaining free γ-carboxyl group can then be selectively esterified, for example, through a Mitsunobu reaction with an alcohol like allyl alcohol to yield the γ-allyl ester. nih.govrsc.org
Another approach relies on the initial protection of the α-carboxyl group through the formation of a cyclic intermediate. For instance, Nα-CBZ-L-glutamic acid can be cyclized to form a 5-oxo-4-oxazolidinone, temporarily protecting the α-carboxyl group. This allows for the selective esterification of the side-chain carboxyl group. Subsequent acidolysis removes the cyclic protection and the CBZ group, after which the α-amino group can be reprotected with a Boc group. nih.gov The use of N-Boc pyroglutamic acid, which is a cyclic lactam of glutamic acid, also enables differentiation of the two carbonyl groups. The γ-carboxyl group is part of the lactam ring, allowing the α-carboxyl group to be manipulated. Nucleophilic ring-opening of the pyroglutamate (B8496135) can then be used to introduce various ester or amide functionalities at the γ-position. doi.org
Orthogonality in protecting groups means that each type of group can be removed under specific conditions without affecting the others. iris-biotech.denih.gov This principle is fundamental in complex chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). peptide.com For N-Boc-glutamic acid, the α-amino group is protected by the acid-labile Boc group. An orthogonal protecting group is therefore required for the γ-carboxyl side chain.
Common orthogonal protecting groups for the glutamic acid side chain in Fmoc-based SPPS (which is orthogonal to Boc-based strategies) include the tert-butyl (tBu) ester, which is removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de For syntheses where the Boc group protects the N-terminus, other side-chain protectors are needed. The benzyl (Bzl) ester is a classic choice, typically removed by strong acid (HF) or hydrogenolysis. peptide.comchempep.com
For more sophisticated syntheses requiring selective side-chain modification on the resin, other groups are employed. peptide.com Allyl (All) esters are particularly useful as they are stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, but can be selectively cleaved using palladium catalysts. rsc.orgpeptide.com Similarly, the fluorenylmethyl (Fm) ester is a base-labile group that provides orthogonality with the acid-labile Boc group. nih.gov
Table 2: Orthogonal Protecting Groups for Glutamic Acid Side Chain
| Nα-Protecting Group | Side Chain (γ-COOH) Protecting Group | Deprotection Condition for Side Chain Group | Orthogonal to Nα-Group? | Reference(s) |
| Boc (acid-labile) | Benzyl (Bzl) | HF, Hydrogenolysis | Yes | peptide.com |
| Boc (acid-labile) | Fluorenylmethyl (OFm) | Base (e.g., Piperidine) | Yes | nih.gov |
| Fmoc (base-labile) | tert-Butyl (OtBu) | Strong acid (e.g., TFA) | Yes | iris-biotech.de, peptide.com |
| Fmoc (base-labile) | Allyl (OAll) | Pd(0) catalyst | Yes | peptide.com, rsc.org |
Solid-Phase Synthesis of N-Boc-Glutamic Acid Derivatives
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and N-Boc-glutamic acid is a key building block. In the Boc-SPPS strategy, amino acids with their α-amino group protected by the Boc group are sequentially coupled to a growing peptide chain attached to a solid resin support. chempep.com
A versatile method for preparing glutamic acid derivatives on a solid support involves attaching N-Boc pyroglutamic acid to a Wang resin. researchgate.net This resin-bound intermediate can then undergo nucleophilic ring-opening with various alcohols or amines. This reaction, followed by cleavage from the resin with an acid like TFA (which also removes the N-Boc group), yields a library of γ-amides and γ-esters of glutamic acid efficiently and in high purity. doi.orgresearchgate.net
N-Boc-glutamic acid derivatives are also used in Fmoc-based SPPS, typically where a specific modification involving a Boc-protected intermediate is required. For example, a custom glutamic acid analog, protected with an Fmoc group at the N-terminus and an orthogonal allyl ester on the side chain, can be incorporated into a peptide on a Rink amide resin. nih.govmit.edu The allyl group can be selectively removed on-resin using a palladium catalyst to allow for further modifications, such as on-resin macrocyclization, before the final peptide is cleaved from the support. nih.gov However, side reactions can occur; for instance, the sequence Glu(Gly)-OAll has been shown to lead to glutarimide (B196013) formation during orthogonal SPPS, a complication that can sometimes be prevented by incorporating a sterically bulky adjacent amino acid. nih.gov
Resin Selection and Loading Procedures
Commonly used resins for Boc-based solid-phase peptide synthesis (SPPS) include Merrifield, Phenylacetamidomethyl (PAM), and Benzhydrylamine (BHA) resins. chempep.com Merrifield and PAM resins are used to generate peptide acids, while BHA and its derivative, Methylbenzhydrylamine (MBHA) resin, are used for peptide amides. chempep.compeptide.com
Merrifield Resin: This is a chloromethylated polystyrene-divinylbenzene resin and represents one of the most traditional supports for Boc-SPPS. chempep.com The first N-Boc-amino acid is typically attached via an ester linkage formed by nucleophilic substitution of the resin's chloromethyl group. chempep.com To avoid racemization, the amino acid is usually introduced as a salt. chempep.com
Wang Resin: While more commonly associated with Fmoc-chemistry due to the acid sensitivity of the p-alkoxybenzyl ester linkage, Wang resin can be used in Boc-SPPS. peptide.com However, careful selection of cleavage conditions is necessary. The loading of the first amino acid is achieved by esterification to the resin's hydroxymethyl group. peptide.com
The following interactive table summarizes various protocols for loading N-Boc-amino acids, including N-Boc-glutamic acid, onto these resins.
| Method | Resin | Key Reagents | General Conditions | Notes |
|---|---|---|---|---|
| Cesium Salt Method | Merrifield | Boc-amino acid, Cesium carbonate (Cs₂CO₃), DMF | Formation of the cesium salt of the Boc-amino acid, followed by reaction with the resin in DMF at 50°C overnight. sigmaaldrich.compeptide.com | A widely used method that minimizes racemization. chempep.com The cesium salt must be completely dry for optimal results. peptide.com |
| Potassium Fluoride (B91410) Method | Merrifield | Boc-amino acid, Potassium fluoride (KF), DMF | The Boc-amino acid and anhydrous KF are heated with the resin in DMF at 50°C for 24 hours. peptide.compeptide.com | An alternative to the cesium salt method. peptide.com |
| DIC/HOBt/DMAP Method | Wang | Fmoc-amino acid, DIC, HOBt, DMAP | Pre-activation of the amino acid with DIC and HOBt, followed by coupling to the resin in the presence of a catalytic amount of DMAP. peptide.compeptideweb.com The reaction is typically agitated for several hours at room temperature. peptideweb.com | While described for Fmoc-amino acids, the principle applies to Boc-amino acids. HOBt is added to suppress racemization that can be induced by DMAP. peptide.com Unreacted hydroxyl groups should be capped, for example, with acetic anhydride (B1165640). peptide.com |
| Symmetrical Anhydride Method | Hydroxymethyl Resins (e.g., Wang) | Boc-amino acid, Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC), DMAP | The symmetrical anhydride is pre-formed from the Boc-amino acid and a carbodiimide, then reacted with the resin in the presence of catalytic DMAP. | This method can be prone to racemization and dipeptide formation depending on the amount of DMAP and reaction time. |
On-Resin Transformations and Derivatizations
A significant advantage of solid-phase synthesis is the ability to perform chemical modifications on the resin-bound peptide. For N-Boc-glutamic acid, the side-chain carboxylic acid provides a versatile handle for a wide range of derivatizations to create analogues.
Side-Chain Modification: The γ-carboxyl group of glutamic acid can be selectively deprotected and modified while the peptide remains attached to the solid support. An efficient method involves the use of a Lewis acid, such as ferric chloride (FeCl₃), for the on-resin deprotection of the side-chain tert-butyl ester of glutamic acid. acs.org This method is compatible with Fmoc-based SPPS and allows for the subsequent on-resin formation of amides, esters, and thioesters in good yields. acs.org This strategy enriches the toolbox of orthogonal protection/deprotection techniques for peptide modification. acs.org
Synthesis of Analogues via Pyroglutamate Ring-Opening: A solid-phase method for synthesizing a variety of glutamic acid derivatives involves the nucleophilic ring-opening of a resin-bound N-Boc-pyroglutamate. researchgate.net In this approach, N-Boc-pyroglutamic acid is attached to a Wang resin. researchgate.net The resin-bound pyroglutamate can then be reacted with a large excess of various nucleophiles, such as amines and alcohols, to yield a diverse library of γ-amides and γ-esters of glutamic acid with moderate to good yields and excellent purity. researchgate.net
On-Resin Macrocyclization: N-Boc-glutamic acid derivatives can be used to construct macrocyclic peptides directly on the resin. This is achieved by anchoring the peptide to the resin through a side chain and utilizing orthogonal protecting groups for the ring closure. For instance, a synthetic glutamic acid analogue with an allyl-protected side chain can be incorporated into a peptide sequence. nih.gov Following the assembly of the linear peptide, the allyl group can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, allowing for on-resin cyclization with another deprotected side chain in the peptide. nih.gov
Glutarimide Formation: An important consideration during the on-resin manipulation of glutamic acid derivatives is the potential for side reactions. One such reaction is the formation of a glutarimide ring. This has been observed during the synthesis of tailed cyclic peptides where a glutamic acid residue is followed by a glycine. nih.gov The formation of the glutarimide can disrupt the desired reaction pathway and is sequence-dependent. nih.gov However, this side reaction can be suppressed by introducing a sterically hindered amino acid adjacent to the glutamic acid residue. nih.gov
The following table provides an overview of on-resin transformations involving N-Boc-glutamic acid.
| Transformation | Key Reagents/Method | Resulting Structure | Key Findings |
|---|---|---|---|
| Side-Chain Deprotection and Derivatization | 1. Ferric Chloride (FeCl₃) for t-Butyl ester removal. 2. Subsequent coupling with amines, alcohols, or thiols. | γ-Amides, γ-Esters, γ-Thioesters of Glutamic Acid | Provides a mild and efficient on-resin method for selective side-chain modification, compatible with standard SPPS. acs.org |
| Pyroglutamate Ring Opening | Nucleophiles (e.g., various amines and alcohols) on resin-bound N-Boc-pyroglutamate. | γ-Amides and γ-Esters of Glutamic Acid | Allows for the creation of a large number of glutamic acid derivatives in a simple procedure with good yields and purity. researchgate.net |
| Macrocyclization | Selective deprotection of an orthogonal side-chain protecting group (e.g., Allyl using Pd(PPh₃)₄) followed by intramolecular coupling. | Cyclic Peptides | Enables the direct on-resin synthesis of macrocyclic peptide analogues containing a glutamic acid-derived linkage. nih.gov |
| Glutarimide Formation (Side Reaction) | Occurs with specific sequences, such as Glu(Gly)-OAll, during peptide synthesis. | Glutarimide-containing Peptide | This is an unexpected and disruptive side reaction that is sequence-dependent and can be inhibited by adjacent sterically hindered residues. nih.gov |
Chemical Reactivity and Mechanistic Studies of N Boc Glutamic Acid
Reactions Involving the Carboxyl Functionalities
The two carboxylic acid groups of N-Boc-glutamic acid, at the α- and γ-positions, are primary sites for a variety of chemical modifications. The ability to selectively functionalize these sites is crucial for incorporating the glutamic acid moiety into larger molecules like peptides and peptidomimetics. jst.go.jp
Esterification
The conversion of the carboxylic acid groups of N-Boc-glutamic acid into esters is a common strategy to protect these functionalities, enhance solubility, or prepare them for subsequent reactions. A variety of methodologies have been developed to achieve this transformation, often with high yields.
One straightforward approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net For more complex or sensitive substrates, coupling agents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate ester formation in the presence of an alcohol. researchgate.net The Mitsunobu reaction, using an alcohol with triphenylphosphine (B44618) and an azodicarboxylate like diisopropylazodicarboxylate (B7806520) (DIAD), provides a mild and effective method for esterification, as demonstrated in the synthesis of an allyl ester of N-Boc-L-glutamic acid α-tert-butyl ester. researchgate.netrsc.org Alkylation using alkyl halides in the presence of a base like potassium carbonate in acetonitrile (B52724) is another viable, high-yielding method. researchgate.net
For the synthesis of methyl esters specifically, diazomethane (B1218177) offers a rapid and clean reaction, although it also methylates phenolic hydroxyl groups. researchgate.net An alternative for preparing methyl ester hydrochlorides involves the use of methanol (B129727) with trimethylchlorosilane at room temperature. researchgate.net
| Method | Reagents | Key Features |
| Acid Catalysis | Alcohol, Sulfuric Acid | Simple, traditional method. researchgate.net |
| Carbodiimide Coupling | Alcohol, DCC or EDC | Widely used in peptide chemistry. researchgate.net |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine, DIAD | Mild conditions, suitable for complex alcohols. researchgate.netrsc.org |
| Alkylation | Alkyl Halide, Potassium Carbonate | Easy workup, good for simple alkyl esters. researchgate.net |
| Diazomethane | Diazomethane (CH₂N₂) | Highly efficient for methyl esters, but hazardous. researchgate.net |
| Silyl Chloride Method | Methanol, Trimethylchlorosilane | Good for preparing methyl ester hydrochlorides. researchgate.net |
Amidation
The formation of an amide bond is fundamental to peptide chemistry and is a key reaction of N-Boc-glutamic acid's carboxyl groups. rsc.org Direct amidation can be achieved by coupling the carboxylic acid with an amine using peptide coupling reagents. researchgate.net More recently, catalytic methods have been developed to improve efficiency and atom economy. For instance, boronic acids have been identified as effective catalysts for the direct amidation of N-Boc protected amino acids with a range of amines, proceeding in excellent yields. researchgate.netresearchgate.net
A one-pot synthesis method has also been described where N-Boc-protected amines are converted into isocyanate intermediates in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). These intermediates then react with Grignard reagents to form amides in high yields under mild conditions. rsc.org This approach bypasses the need for a separate deprotection step before amide formation. rsc.org
N-terminal glutamic acid and its derivatives, including N-Boc-glutamic acid, have a propensity to cyclize, forming a five-membered lactam ring known as pyroglutamic acid (pGlu). thieme-connect.dewikipedia.org This intramolecular reaction involves the nucleophilic attack of the α-amino group on the γ-carboxyl group, resulting in the elimination of a water molecule. nih.gov This conversion can occur spontaneously, particularly under acidic or heated conditions, or be catalyzed enzymatically in biological systems. wikipedia.orgnih.govnih.gov
The synthesis of N-protected pyroglutamic acid derivatives often leverages this cyclization tendency. For example, N-Boc-glutamic acid anhydride can be treated with dicyclohexylamine (B1670486) (DCHA) to catalyze the cyclization and form Boc-pGlu-OH. thieme-connect.de This intramolecular cyclization is a key step in preparing building blocks for the synthesis of pyroglutamyl peptides. thieme-connect.de
Conversely, the pyroglutamate (B8496135) ring in N-Boc-protected derivatives can be opened regioselectively by various nucleophiles. researchgate.net This ring-opening reaction provides a synthetic route to dissymmetrically substituted γ-glutamate derivatives. For instance, N-Boc ethyl pyroglutamate can be ring-opened with nucleophiles like amines or alcohols, a process that can be performed on a solid phase to generate libraries of glutamic acid amides and esters with high purity and without racemization at the chiral center. researchgate.net
Deprotection Strategies of the Boc Group and Related Transformations
The Boc group is prized for its stability under a wide range of conditions, including exposure to bases and nucleophiles, yet it can be readily removed under acidic conditions. rsc.orgorganic-chemistry.orgresearchgate.net This characteristic is fundamental to its widespread use in multistep synthesis. mdpi.com
The standard method for Boc group removal involves treatment with a strong acid. mdpi.comfishersci.co.uk Anhydrous trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂), or hydrogen chloride (HCl) in an organic solvent such as dioxane, ethyl acetate (B1210297), or methanol are commonly used. rsc.orgfishersci.co.uk
The deprotection mechanism is initiated by the protonation of one of the carbamate (B1207046) oxygen atoms by the acid. total-synthesis.com This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a highly stable tert-butyl cation. total-synthesis.com The tert-butyl cation typically deprotonates to form gaseous isobutene. total-synthesis.com A potential side reaction involves the tert-butyl cation alkylating other nucleophilic sites in the molecule, which can be mitigated by the addition of scavengers. organic-chemistry.org
| Reagent | Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Anhydrous, often in CH₂Cl₂ | Standard, highly effective method. fishersci.co.uktotal-synthesis.com |
| Hydrogen Chloride (HCl) | In organic solvents (dioxane, ethyl acetate) | Common alternative to TFA, provides hydrochloride salt. rsc.orgfishersci.co.uk |
| Aqueous Phosphoric Acid | Aqueous solution | Mild, environmentally benign option. rsc.orgorganic-chemistry.org |
| p-Toluenesulfonic acid (pTSA) | In Deep Eutectic Solvent (DES) | "Green" alternative, efficient at room temperature. mdpi.comresearchgate.net |
| Oxalyl Chloride/Methanol | Room temperature | Mild method, tolerant of other acid-labile groups. rsc.org |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Anhydrous, in CH₂Cl₂ | Effective for certain substrates. organic-chemistry.orgnih.gov |
In recent years, milder and more selective acidic reagents have been developed to deprotect the Boc group, especially for substrates containing other acid-sensitive functionalities. rsc.org These methods include the use of aqueous phosphoric acid, oxalyl chloride in methanol, and Lewis acids like aluminum chloride. rsc.orgorganic-chemistry.org Another approach utilizes a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid, which acts as both the reaction medium and catalyst, allowing for efficient deprotection at room temperature. mdpi.comresearchgate.net
In the synthesis of complex molecules like peptides, multiple protecting groups are often required. An orthogonal protection strategy employs groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. total-synthesis.com
The acid-labile Boc group is a cornerstone of such strategies. It is orthogonal to several other common amine protecting groups:
Fmoc (9-fluorenylmethoxycarbonyl) group: This group is base-labile and is typically removed with a secondary amine like piperidine (B6355638). total-synthesis.comnih.gov
Cbz (benzyloxycarbonyl) group: This group is removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst). total-synthesis.com
Alloc (allyloxycarbonyl) group: This group is cleaved using transition metal catalysis, typically with a palladium(0) complex. rsc.orgtotal-synthesis.com
This orthogonality allows for intricate synthetic sequences. For example, in solid-phase peptide synthesis (SPPS), a peptide chain can be assembled using Fmoc-protected amino acids for the α-amino group. A lysine (B10760008) or ornithine side chain within the peptide can be protected with a Boc group. After chain assembly, the N-terminal Fmoc group can be removed with piperidine, and the side-chain Boc group will remain unaffected. sigmaaldrich.com Conversely, a Boc-protected N-terminus is stable to the basic conditions used for Fmoc removal. total-synthesis.com Similarly, the Boc group is stable during the hydrogenolysis used to cleave Cbz groups or the palladium-catalyzed conditions used to remove Alloc groups, enabling selective manipulations in the presence of these functionalities. rsc.orgtotal-synthesis.comnih.gov This compatibility is critical for synthesizing complex structures such as branched or cyclic peptides. rsc.orgsigmaaldrich.com
Stereochemical Integrity During Transformations
Maintaining the stereochemical configuration of the α-carbon is paramount in the chemistry of amino acids, as racemization can lead to inactive or undesired biological properties. For N-Boc-L-glutamic acid, the reactions at the carboxyl groups and the deprotection of the Boc group must proceed without compromising the (S)-configuration at the chiral center.
Many of the standard methodologies for esterification, amidation, and deprotection are designed to be stereoconservative. For instance, nucleophilic ring-opening of N-Boc-pyroglutamate derivatives has been shown to proceed without racemization. researchgate.net Similarly, peptide coupling reactions using reagents like DCC or EDC are generally performed under conditions that minimize racemization.
However, certain conditions can pose a risk. The formation of an enolate at the α-carbon, for example, can lead to loss of stereochemical information. An interesting study on the asymmetric cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives demonstrated that the stereochemical outcome (retention vs. inversion of configuration) could be controlled by the choice of base and solvent. nih.gov Using potassium amide bases in DMF resulted in retention of configuration, while lithium amide bases in THF led to inversion, showing that the chirality of the starting amino acid could be preserved and directed during the transformation. nih.gov
Reactions at the Alpha-Carbon and Side Chain (γ-position)
N-Boc-glutamic acid, or 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid, possesses two primary sites of reactivity beyond its carboxyl and amino groups: the alpha-carbon (α-carbon) and the terminal carbon of its side chain (γ-position). The acidity of the α-hydrogen and the potential for functionalization at the γ-carboxyl group allow for a variety of chemical transformations.
Reactions at the Alpha-Carbon
The α-carbon of N-Boc-glutamic acid is susceptible to electrophilic substitution reactions, a characteristic reactivity of carbonyl compounds. msu.edulibretexts.org The presence of the adjacent carbonyl group increases the acidity of the α-hydrogen, facilitating its removal by a base to form an enolate anion. libretexts.orgsketchy.com This resonance-stabilized intermediate is a key nucleophile in various carbon-carbon bond-forming reactions. libretexts.org
Alkylation: The enolate generated from N-Boc-glutamic acid derivatives can be alkylated by reacting with alkyl halides. For N-α-Boc-protected amino acids in general, this reaction can be achieved using a hindered alkoxide base like potassium tert-butoxide (KOtBu) in an inert solvent such as tetrahydrofuran (B95107) (THF). google.com The process involves the formation of the enolate followed by nucleophilic attack on the alkyl halide. msu.edulibretexts.org While this is a general method, specific applications to glutamic acid derivatives have been explored. For instance, the direct asymmetric α-C alkylation of N-unprotected α-substituted glycinates with Morita–Baylis–Hillman (MBH) adducts has been achieved using a biomimetic pyridoxal (B1214274) catalyst, yielding α-quaternary chiral glutamic acid derivatives with high reactivity and stereocontrol. acs.org
Isotope Exchange: The acidity of the α-hydrogen also permits acid- or base-catalyzed isotope exchange. msu.edumdpi.com In the presence of a deuterated solvent like acetic acid-d1, the α-hydrogen can be replaced with a deuterium (B1214612) atom. mdpi.com This exchange typically proceeds through an enol or enolate intermediate and can lead to racemization at the chiral α-carbon if the reaction conditions are not carefully controlled. sketchy.commdpi.com
Reactions at the Side Chain (γ-position)
The γ-carboxyl group of the glutamic acid side chain provides a handle for various functionalization strategies. These modifications are crucial for synthesizing novel amino acid analogs and peptides with unique properties. nih.govnih.gov
Alkylation at the γ-position: Stereoselective alkylation at the carbon adjacent to the side-chain carboxyl group (the γ-position) can be accomplished. In one approach, a globally protected N-Boc-L-glutamic acid α-tert-butyl ester γ-allyl ester was treated with lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C to form a dianion. nih.govrsc.org Subsequent reaction with 8-phenyloctyl iodide resulted in the stereocontrolled addition of the alkyl chain at the γ-position, yielding the (2S,4S) diastereomer as the major product. nih.govrsc.org This stereocontrol is attributed to the chair conformation of the intermediate lithium enolate. rsc.org
Table 1: Stereoselective Alkylation at the γ-Position of a Protected Glutamic Acid Derivative nih.govrsc.org
| Starting Material | Reagents | Electrophile | Product | Yield |
|---|
Decarboxylative Functionalization: The γ-carboxyl group can be removed and replaced with other functional groups through photoinduced decarboxylation. acs.orgthieme-connect.com This method involves a radical addition mechanism where N-Boc-glutamic acid derivatives react with various olefins in the presence of two-molecule organic photoredox catalysts. acs.orgthieme-connect.com The reaction proceeds without racemization under mild conditions, allowing for the connection of amino acids or carbohydrate moieties to the side chain. acs.org
Table 2: Photoinduced Decarboxylative Side-Chain Functionalization of N-Boc-Glu(OMe)-OH thieme-connect.com
| Olefin Substrate | Product | Yield |
|---|---|---|
| Acrylonitrile | 2-{[(tert-Butoxy)carbonyl]amino}-4-(2-cyanoethyl)pentanedioic acid dimethyl ester | 79% |
| Methyl acrylate | 2-{[(tert-Butoxy)carbonyl]amino}-4-(3-methoxy-3-oxopropyl)pentanedioic acid dimethyl ester | 73% |
| N-Boc-3,4-dehydroproline methyl ester | Dipeptide analog | 36% |
Hydroxylation: A hydroxyl group can be introduced at the γ-position of the glutamic acid skeleton. A common strategy starts with N-Boc-pyroglutamic acid, a cyclic derivative. Treatment of the lithium enolate of benzyl (B1604629) N-Boc-pyroglutamate with an electrophilic oxygen source like a Davis oxaziridine (B8769555) leads to stereospecific hydroxylation. beilstein-journals.org The attack occurs on the face opposite to the bulky benzyloxycarbonyl group for steric reasons, yielding the (2S,4R) product exclusively. beilstein-journals.org
N Boc Glutamic Acid As a Versatile Synthetic Intermediate
Application in Peptide and Peptidomimetic Synthesis
2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid, commonly known as N-Boc-L-glutamic acid, is a cornerstone in the chemical synthesis of peptides and peptidomimetics. Its bifunctional nature, possessing both a temporary protecting group on the α-amine and reactive carboxylic acid side chains, allows for its controlled incorporation into growing peptide chains. This versatility has been exploited in various synthetic strategies, including both solid-phase and solution-phase methodologies.
Solid-Phase Peptide Synthesis Strategies (Boc-strategy)
The tert-butyloxycarbonyl (Boc) protection strategy is a classical and robust method for solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.de In this approach, the N-terminal α-amino group of the amino acid, including glutamic acid, is protected by the Boc group. peptide.com This protecting group is labile to moderately acidic conditions, typically being removed by treatment with trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the solid support are stable to these conditions. peptide.com
The general cycle of Boc-SPPS involves the following steps:
Attachment: The C-terminal amino acid, protected with a Boc group, is anchored to a solid support, commonly a Merrifield resin. chempep.com
Deprotection: The Boc group is removed from the N-terminus of the resin-bound amino acid using TFA. peptide.comchempep.com This exposes a free amine for the subsequent coupling reaction.
Neutralization: The resulting ammonium (B1175870) salt is neutralized, typically with a hindered base like diisopropylethylamine (DIEA), to generate the free amine. peptide.com
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid, forming a peptide bond.
Washing: Excess reagents and byproducts are washed away.
This cycle is repeated until the desired peptide sequence is assembled. For glutamic acid, the side-chain carboxylic acid is typically protected as a benzyl (B1604629) ester (Bzl) to prevent unwanted side reactions. peptide.com The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgpeptide.com
| Step | Reagent/Condition | Purpose |
| N-α-Protection | Boc-anhydride | Protection of the α-amino group |
| Side-Chain Protection (Glu) | Benzyl ester (Bzl) | Protection of the γ-carboxyl group |
| N-α-Deprotection | Trifluoroacetic acid (TFA) | Removal of the Boc group |
| Cleavage and Side-Chain Deprotection | Hydrogen Fluoride (HF) | Cleavage from resin and removal of Bzl group |
The Boc/Bzl strategy remains valuable, particularly for the synthesis of peptides prone to aggregation. wikipedia.org
Solution-Phase Peptide Synthesis Methodologies
While solid-phase synthesis is dominant for many applications, solution-phase peptide synthesis remains crucial, especially for large-scale production. In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution. N-Boc-L-glutamic acid is a key building block in this methodology as well. The principles of protection and activation are similar to SPPS, with the N-terminus protected by the Boc group and the side-chain carboxyl group often protected as an ester. After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle. This stepwise approach can be more labor-intensive but allows for careful purification of intermediates, which can be advantageous for complex syntheses.
Incorporation of Modified Glutamic Acid Residues
N-Boc-L-glutamic acid serves as a versatile starting material for the synthesis and incorporation of modified glutamic acid residues into peptides and peptidomimetics. nih.govnih.gov These modifications can introduce novel structural and functional properties. For instance, the synthesis of glutamic acid analogues with modifications at the γ-carboxylic acid moiety has been described. nih.gov
A notable application is the synthesis of orthogonally protected glutamic acid analogs. Starting from N-Boc-L-glutamic acid α-tert-butyl ester, a globally protected derivative can be synthesized through Mitsunobu esterification of the γ-carboxyl group with allyl alcohol. nih.govrsc.org This orthogonally protected building block can then be further modified and incorporated into peptide chains, enabling the construction of complex structures like macrocyclic peptide mimetics. nih.govrsc.orgmit.edu The synthesis of hydroxyglutamic acids, which can be of interest for mapping glutamate (B1630785) receptors, can also be achieved from pyroglutamic acid derivatives, which are readily accessible from glutamic acid. nih.govbeilstein-journals.org
| Starting Material | Modification | Resulting Derivative | Application |
| N-Boc-L-glutamic acid α-tert-butyl ester | Mitsunobu esterification with allyl alcohol | 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate | Synthesis of orthogonally protected glutamic acid analogs for macrocyclization |
| N-Boc pyroglutamate (B8496135) | Nucleophilic ring opening | Glutamic acid amides and esters | Creation of diverse glutamic acid derivatives |
Utilization in the Construction of Complex Organic Molecules
The utility of N-Boc-L-glutamic acid extends beyond linear peptides to the synthesis of a wide array of complex organic molecules, including biologically active scaffolds, heterocycles, and macrocycles. Its chiral nature and multiple functional groups make it a valuable chiral building block.
Synthesis of Biologically Relevant Scaffolds and Heterocycles
N-Boc-L-glutamic acid and its derivatives are instrumental in the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry. nih.gov For example, a solid-phase method has been developed for the synthesis of glutamic acid derivatives based on the chemoselective ring-opening of resin-bound N-Boc pyroglutamate with various nucleophiles, such as alcohols and amines. researchgate.netdoi.org This approach allows for the generation of libraries of glutamic acid amides and esters with high purity. researchgate.netdoi.org
Furthermore, N-Boc-protected cyclic amino acids, which can be derived from glutamic acid, serve as precursors for the synthesis of novel heterocyclic amino acid-like building blocks. beilstein-journals.org For instance, β-enamino ketoesters derived from N-Boc-protected cyclic amino acids react with hydroxylamine (B1172632) hydrochloride to form 1,2-oxazole derivatives. beilstein-journals.org These heterocycles can be incorporated into larger molecules to explore new chemical space in drug discovery.
Role in Combinatorial Chemistry and Library Synthesis
This compound, commonly known as N-Boc-L-glutamic acid, is a cornerstone in the fields of combinatorial chemistry and library synthesis. Its unique trifunctional nature, featuring a temporarily protected α-amino group and two carboxylic acid moieties with different reactivities, makes it an exceptionally versatile scaffold for generating large, structurally diverse collections of molecules. This versatility is particularly exploited in solid-phase synthesis, a technology that underpins modern combinatorial chemistry and facilitates the rapid assembly of peptide, peptidomimetic, and small molecule libraries.
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for these applications. nbinno.compeptide.com It effectively masks the nucleophilicity of the α-amino group, preventing unwanted side reactions such as self-polymerization during coupling steps. peptide.comnih.gov The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), ensuring that the peptide chain can be elongated in a controlled, stepwise manner. peptide.com This compatibility with standard solid-phase peptide synthesis (SPPS) protocols makes N-Boc-L-glutamic acid and its derivatives ideal building blocks for library generation. biosynth.comnih.gov
Generation of Glutamic Acid Derivative Libraries
A key strategy in library synthesis involves using a common starting material and subjecting it to a series of reactions with a diverse set of reagents. N-Boc-L-glutamic acid is an excellent precursor for such strategies. For instance, its derivative, N-Boc pyroglutamic acid, can be attached to a solid support (like a Wang resin) and used to generate libraries of glutamic acid amides and esters. doi.orgresearchgate.net This method is based on the chemoselective nucleophilic ring-opening of the pyroglutamate ring with various heteronucleophiles, such as amines and alcohols. doi.org This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. The final compounds are then cleaved from the solid support, yielding a library of distinct glutamic acid derivatives with high purity. doi.org
The table below summarizes the conditions and outcomes of such a solid-phase synthesis strategy to create a library of glutamic acid derivatives.
| Entry | Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | THF | 24 | 75 | >95 |
| 2 | Benzyl alcohol | THF | 48 | 60 | >95 |
| 3 | Aniline | NMP | 24 | 70 | >95 |
| 4 | Phenol | NMP | 48 | 55 | >95 |
| 5 | Morpholine | THF/NMP | 24 | 80 | >95 |
This table presents illustrative data based on findings related to the solid-phase synthesis of glutamic acid derivatives via ring-opening of N-Boc pyroglutamate. doi.org
Scaffold for Peptidomimetic and Macrocyclic Libraries
Beyond simple amides and esters, N-Boc-L-glutamic acid serves as a critical starting material for more complex molecular scaffolds used in drug discovery, particularly for creating peptidomimetic and macrocyclic libraries. nih.gov These libraries are designed to mimic the secondary structures of natural peptides (e.g., β-turns and α-helices) while offering improved metabolic stability and bioavailability.
A notable example is the synthesis of orthogonally protected glutamic acid analogs that can be incorporated into macrocyclic peptide mimetics. nih.govrsc.orgmit.edu In one reported synthesis, commercially available N-Boc-L-glutamic acid α-tert-butyl ester is used as the precursor. The γ-carboxyl group is esterified, and the α-position is subsequently alkylated. nih.govrsc.org This modified glutamic acid derivative, containing multiple protecting groups that can be removed selectively (orthogonally), is then used in SPPS to construct complex macrocycles. nih.govrsc.org These macrocycles can be designed to target specific protein-protein interactions, which are implicated in numerous diseases. nih.gov
The following table outlines the key synthetic transformations starting from an N-Boc-L-glutamic acid derivative to create a key intermediate for macrocycle library synthesis.
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | N-Boc-L-glutamic acid α-tert-butyl ester | Allyl alcohol, PPh₃, DIAD | 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate | 92 |
| 2 | Product of Step 1 | LiHMDS, 8-phenyloctyl iodide | 1-Allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-(8-phenyloctyl) pentanedioate | 71 |
| 3 | Product of Step 2 | 25% TFA; then Fmoc-OSu | (2S,4S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((allyloxy)carbonyl)-12-phenyldodecanoic acid | 69 |
This table details the synthesis of a key ring-forming residue for peptide macrocycles, demonstrating the utility of N-Boc-L-glutamic acid as a versatile starting material. nih.govrsc.org
Advanced Analytical and Spectroscopic Methodologies in N Boc Glutamic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of N-Boc-glutamic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to assign the proton (¹H) and carbon (¹³C) signals of the molecule, providing unambiguous evidence of its covalent framework.
In a typical ¹H NMR spectrum of N-Boc-glutamic acid, the protons of the tert-butoxycarbonyl (Boc) group appear as a characteristic singlet at approximately 1.38 ppm. researchgate.net The methylene (B1212753) protons of the glutamic acid backbone present as multiplets around 2.25 and 2.55 ppm, while the alpha-proton (-CH) is observed further downfield at about 4.45 ppm. The amide proton (-NH) gives rise to a signal around 5.25 ppm. researchgate.net The chemical shifts in ¹³C NMR are also well-defined, with the carbonyl carbons of the Boc group and the carboxylic acids, as well as the carbons of the glutamic acid skeleton, appearing at predictable chemical shifts. mdpi.com
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~1.44 | ~28.3 |
| -CH₂- (β) | ~1.82-2.28 | ~30.9 |
| -CH₂- (γ) | ~2.28-2.55 | ~23.7 |
| -CH- (α) | ~4.20-4.45 | ~59.1 |
| -NH- | ~5.25 | - |
| -C(CH₃)₃ | - | ~79.8 |
| C=O (Boc) | - | ~155.0 |
| C=O (α-carboxyl) | - | ~173.8 |
| C=O (γ-carboxyl) | - | ~174.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
To unequivocally assign all proton and carbon signals and to gain insight into the molecule's conformation, advanced 2D NMR techniques are employed. These include Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. For N-Boc-glutamic acid, COSY would show correlations between the α-proton and the β-protons, and between the β-protons and the γ-protons, thus confirming the connectivity of the glutamic acid backbone.
HSQC experiments correlate directly bonded proton and carbon atoms. This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. For instance, the signal of the α-proton would show a cross-peak with the signal of the α-carbon. researchgate.net
Together, these 2D NMR techniques provide a detailed and robust structural elucidation of N-Boc-glutamic acid.
The enantiomeric purity of N-Boc-glutamic acid is a critical parameter, especially in the synthesis of stereochemically defined peptides. Chiral NMR shift reagents are employed to determine the enantiomeric excess (ee). These reagents are chiral molecules that can form diastereomeric complexes with the enantiomers of N-Boc-glutamic acid. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. researchgate.netnih.govrug.nl
The process typically involves the addition of a chiral solvating agent or a chiral derivatizing agent to the NMR sample. researchgate.net Chiral solvating agents, such as chiral alcohols or acids, form transient, non-covalent diastereomeric complexes with the analyte. researchgate.net Chiral derivatizing agents, on the other hand, react with the analyte to form stable diastereomeric adducts. In either case, the resulting diastereomers will exhibit separate signals in the ¹H or ³¹P NMR spectrum, and the ratio of the integrals of these signals corresponds directly to the enantiomeric ratio of the original sample. researchgate.netacs.orgacs.org
Mass Spectrometry (MS) Applications in Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is widely used for the characterization of N-Boc-glutamic acid and for monitoring its reactions.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like N-Boc-glutamic acid. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Multi-stage mass spectrometry (ESI-MSn) involves the isolation of a specific ion and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
For N-Boc-protected amino acids, characteristic fragmentation patterns are observed. A common fragmentation pathway involves the loss of the Boc group or parts of it, such as isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). nih.gov The fragmentation of the glutamic acid backbone can also provide sequence information in peptide analysis. researchgate.net
| Precursor Ion | Fragmentation | Resulting Fragment |
| [M+H]⁺ | Loss of isobutylene | [M+H-56]⁺ |
| [M+H]⁺ | Loss of Boc group | [M+H-100]⁺ |
| [M-H]⁻ | Loss of CO₂ | [M-H-44]⁻ |
The speed and sensitivity of mass spectrometry make it an ideal tool for monitoring the progress of chemical reactions in real-time. waters.com For instance, in the synthesis of N-Boc-glutamic acid derivatives, ESI-MS can be used to track the consumption of starting materials and the formation of products and intermediates. rsc.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high resolution of modern mass spectrometers also enables the identification of minor byproducts, which is crucial for understanding reaction mechanisms and improving reaction selectivity.
Chromatographic Techniques for Purity and Isomeric Separation
Chromatographic techniques are essential for the purification and purity assessment of N-Boc-glutamic acid. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.
For routine purity analysis, reversed-phase HPLC is often employed. researchgate.net In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA). nih.gov The retention time of N-Boc-glutamic acid can be adjusted by varying the composition of the mobile phase.
For the separation of enantiomers (isomeric separation), chiral HPLC is the method of choice. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of N-Boc-glutamic acid, leading to their separation. Several types of CSPs are effective for the resolution of N-Boc-amino acids, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based) and crown ethers. chromatographyonline.comrsc.orgresearchgate.net The choice of mobile phase, which can be either in normal-phase or reversed-phase mode, is critical for achieving optimal separation.
| Technique | Stationary Phase | Mobile Phase (Typical) | Application |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile with TFA | Purity Assessment |
| Chiral HPLC | Teicoplanin-based CSP | Polar organic or reversed-phase | Enantiomeric Separation |
| Chiral HPLC | Crown ether-based CSP | Methanol/Water with perchloric acid | Enantiomeric Separation |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of glutamic acid and its derivatives. europa.euresearchgate.net The methods employed often require derivatization to enhance the analyte's detectability, particularly when using UV or fluorescence detectors. researchgate.netmdpi.com For instance, post-column derivatization with ninhydrin (B49086) allows for photometric detection, while pre-column derivatization with reagents like dansyl chloride is also utilized for fluorescence detection. europa.euresearchgate.netmdpi.com
The versatility of HPLC allows for various separation strategies. Ion-exchange chromatography (IEC) is a common method for separating amino acids, where the analyte is adjusted to a specific pH before being introduced to the column. europa.eu Reversed-phase HPLC, often using C18 columns, is another widely applied technique. researchgate.netmdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is also suitable for polar compounds like amino acid derivatives. helixchrom.com The choice of column and mobile phase is critical for achieving optimal separation from impurities and other components in the sample matrix. helixchrom.comsielc.com Method validation typically demonstrates high precision, with relative standard deviations for repeatability (RSDr) often below 5.3%, and good recovery rates, generally in the range of 97% to 103%. europa.eu
| Stationary Phase | Mobile Phase / Eluent | Derivatization / Detection | Key Findings / Performance |
|---|---|---|---|
| Ion-Exchange Column (IEC) | Acidic buffer (e.g., HCl) to adjust pH to 2.2 | Post-column derivatization with ninhydrin; VIS detection at 570 nm | Validated method for feedstuffs with RSDr from 0.9% to 2.7% and RSDR from 4.7% to 9.1%. europa.eu |
| C18 Column (150 mm x 4.6 mm, 2.7 µm) | Water:Methanol:Glacial Acetic Acid (54:45:1, v/v/v) | Pre-column derivatization with dansyl chloride; Fluorescence detection (Ex: 328 nm, Em: 530 nm) | Method showed excellent linearity (R² = 0.9999) with low limits of quantification. researchgate.net |
| Phenyl-hexyl column (UHPLC) | 50 mM N-methylmorpholine/acetate (B1210297) buffer (pH 7.4) with 12% acetonitrile | Pre-column derivatization with 2,4-dinitro-1-fluorobenzene; UV detection at 363 nm | High-throughput method with analysis time < 2.8 min; intra- and inter-day SD of ~4%. nih.gov |
| Amaze TH Tri-Modal HILIC Column | Water and acetonitrile with additives like ammonium (B1175870) formate (B1220265) or acetate | Coupled with Mass Spectrometry (MS) | Effective for separating polar and ionizable compounds in the glutamate (B1630785) metabolome. helixchrom.com |
Chiral Chromatography for Stereoisomeric Analysis
The biological activity of amino acid derivatives is often dependent on their stereochemistry, making the analysis of enantiomeric purity a critical step. Chiral chromatography is the definitive method for separating and quantifying the stereoisomers of N-Boc-glutamic acid. sigmaaldrich.com This is typically achieved using chiral stationary phases (CSPs) that can differentiate between enantiomers. rsc.org
Macrocyclic glycopeptide-based CSPs have proven to be particularly effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.com Stationary phases such as CHIROBIOTIC T (based on teicoplanin) and CHIROBIOTIC R (based on ristocetin (B1679390) A) are highly recommended for separating t-BOC amino acids, with reversed-phase mode being the most viable approach. sigmaaldrich.com Crown-ether based CSPs, like ChiroSil®, also demonstrate excellent performance in resolving D- and L-amino acid enantiomers, including glutamic acid, often achieving baseline resolution in short analysis times. chromatographyonline.com The selection of the mobile phase, which can be a polar organic or a reversed-phase system, plays a significant role in the chiral recognition and separation efficiency. sigmaaldrich.comrsc.org
| Chiral Stationary Phase (CSP) Type | Example CSP | Mobile Phase Conditions | Application / Performance |
|---|---|---|---|
| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin) | Reversed-phase mode is the viable choice. sigmaaldrich.com | Effective tool for separating a wide variety of N-blocked amino acids, including t-BOC derivatives. sigmaaldrich.com |
| Macrocyclic Glycopeptide | CHIROBIOTIC R (Ristocetin A) | Reversed-phase mode is the viable choice. sigmaaldrich.com | Provides baseline resolution for many t-BOC amino acid racemates. sigmaaldrich.com |
| Crown Ether | ChiroSil® SCA(-) | 84% Methanol / 16% Water with 5 mM HClO₄ | Achieved baseline enantiomeric resolution (α = 1.60) for glutamic acid in under 10 minutes. chromatographyonline.com |
| Carbohydrate-based | CHIRALPAK IC | Various (e.g., hexane/ethanol mixtures) | Shows high selectivity (α up to 2.88) and resolution (Rs up to 12.5) for natural Nα-Fmoc/Boc amino acid derivatives. rsc.org |
Other Spectroscopic Methods (e.g., FT-IR for functional group confirmation)
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural verification of synthesized N-Boc-glutamic acid. researchgate.net This technique confirms the presence of key functional groups by identifying their characteristic vibrational frequencies in the infrared spectrum. uniroma1.itvscht.cz The spectrum of N-Boc-glutamic acid is characterized by distinct absorption bands corresponding to its constituent parts: the tert-butoxycarbonyl (Boc) protecting group and the glutamic acid backbone.
Key absorptions include a very broad band for the O-H stretching of the hydrogen-bonded carboxylic acid groups, typically found between 3300 and 2500 cm⁻¹. researchgate.netlibretexts.org The carbonyl (C=O) stretching vibrations are also prominent, with absorptions from the carbamate (B1207046) of the Boc group and the two carboxylic acid moieties appearing in the 1760-1690 cm⁻¹ region. researchgate.netlibretexts.org The N-H bond of the carbamate group and the C-O bonds also give rise to characteristic bands. researchgate.net The presence of absorptions from C-H stretching in the 3000-2850 cm⁻¹ range confirms the aliphatic portions of the molecule. libretexts.org
| Functional Group | Vibrational Mode | Characteristic Absorption Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretch (H-bonded) | 3300 - 2500 (very broad) libretexts.org |
| N-H (Carbamate) | Stretch | ~3360 (broad) researchgate.net |
| C-H (Alkyl) | Stretch | 3000 - 2850 libretexts.org |
| C=O (Carboxylic Acid & Carbamate) | Stretch | 1760 - 1690 libretexts.org |
| C-O | Stretch | 1320 - 1170 researchgate.netlibretexts.org |
| C-H (Methyl/Methylene) | Bend/Scissor | 1470 - 1450 libretexts.org |
| C-H (Methyl rock) | Rock | 1370 - 1350 libretexts.org |
Theoretical and Computational Investigations of N Boc Glutamic Acid
Conformational Analysis and Energy Landscapes
The flexibility of N-Boc-glutamic acid, arising from several rotatable bonds, results in a complex potential energy surface with numerous possible conformations. Computational methods are essential for exploring this landscape to identify stable structures and understand the molecule's dynamic behavior. The conformation is significantly influenced by the two backbone torsion angles, chi 1 [α-CO2(-)-C(2)-C(3)-C(4)] and chi 2 [+NC(2)-C(3)-C(4)-γCO2-]. nih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to perform exhaustive conformational analyses and calculate the electronic structure of molecules. For derivatives of glutamic acid, DFT calculations, such as those at the B3LYP/cc-pVTZ level, are employed to investigate all possible neutral, zwitterionic, protonated, and deprotonated forms. nih.gov These studies involve optimizing the geometry of various conformers to find local minima on the potential energy surface and calculating their relative energies.
DFT helps in understanding how intramolecular hydrogen bonding and steric effects influence the stability of different conformers. nih.gov For instance, calculations can determine the relative stability of extended versus folded conformations, which is crucial for its interaction with other molecules. The solvent environment can be simulated using implicit continuum models, which has been shown to stabilize charged forms of glutamic acid. nih.gov
| Computational Method | Key Parameter Investigated | Typical Finding | Reference Insight |
|---|---|---|---|
| B3LYP/cc-pVTZ with PCM | Relative energies of conformers | Identifies the most stable conformers in vacuum and solution, showing that compact neutral structures can be more stable in solution. | nih.gov |
| B3LYP/6-31+G(d,p) | Transition state geometries | Calculates the activation energy barriers for reactions like intramolecular cyclization. | researchgate.net |
| DFT Optimization | Bond lengths and angles | Compares calculated geometric parameters with experimental data from X-ray crystallography to validate the computational model. | researchgate.net |
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution. By simulating the movement of atoms over time, MD provides insights into conformational flexibility and interactions with the solvent. nih.gov Classical MD simulations have been used to study the solution structure of glutamate (B1630785), focusing on interactions between glutamate molecules and with water. nih.gov
These simulations rely on force fields, such as the all-atom variant of the OPLS force field, to describe the interactions between atoms. nih.gov MD studies can characterize the solution structure by analyzing key parameters like torsion angles and the formation and breaking of hydrogen bonds. nih.govnih.gov Such simulations have revealed key differences in the bonding patterns of the two different carboxyl groups in glutamic acid. nih.gov The presence of the bulky tert-butyl group in N-Boc-glutamic acid is also a significant factor, as simulations have shown that tert-butyl alcohol tends to accumulate near peptide surfaces, which can influence local hydration and conformation. nih.gov
| Simulation Focus | Key Parameters Analyzed | Information Gained | Reference Insight |
|---|---|---|---|
| Conformational Preferences | Backbone torsion angles (chi1, chi2) | Reveals the population of different conformers in solution and the flexibility of the molecule. | nih.gov |
| Solvation Structure | Radial distribution functions | Characterizes the arrangement of water molecules around the solute and specific functional groups. | nih.gov |
| Thermodynamic Properties | Free energy calculations | Estimates properties like solubility and the stability of different crystalline forms (polymorphs). | nih.govchemrxiv.org |
Prediction of Reactivity and Reaction Pathways
Computational methods are instrumental in predicting the chemical reactivity of N-Boc-glutamic acid and elucidating potential reaction mechanisms. These studies often involve calculating the energies of reactants, transition states, and products to map out the entire reaction pathway.
A significant reaction pathway for N-terminal glutamic acid residues is the spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu). researchgate.netnih.gov Computational studies have determined that the activation energy for this reaction is significantly lower for N-terminal glutamine residues compared to glutamic acid residues. nih.gov The tert-butoxycarbonyl (Boc) protecting group itself has distinct reactivity. It is generally stable but can be easily removed under mild acidic conditions. researchgate.net Under strongly basic conditions, the -NH moiety of the Boc-carbamate can be deprotonated, leading to the formation of a reactive isocyanate intermediate. researchgate.net Theoretical calculations can model these deprotection and transformation pathways, providing activation energies and identifying key intermediates.
| Reaction Pathway | Computational Approach | Key Finding | Reference Insight |
|---|---|---|---|
| Intramolecular Cyclization (Pyroglutamylation) | DFT (e.g., B3LYP) | Calculation of activation barriers; water molecules can act as catalysts for the reaction. | researchgate.net |
| Acid-Catalyzed Deprotection | Quantum Mechanics (QM) | Models the mechanism of Boc group cleavage via formation of a tert-butyl cation. | researchgate.netorganic-chemistry.org |
| Nucleophilic Ring Opening of N-Boc pyroglutamate (B8496135) | - | Demonstrates a synthetic pathway to generate various glutamic acid derivatives. | doi.orgresearchgate.net |
Intermolecular Interactions and Self-Assembly Propensities
The self-assembly of amino acids and their derivatives into ordered nanostructures is driven by a balance of noncovalent intermolecular interactions. beilstein-journals.org For N-Boc-glutamic acid, these interactions include hydrogen bonding between the carboxylic acid and amide groups, as well as hydrophobic interactions involving the tert-butyl group.
Computational studies, particularly molecular dynamics simulations, can model the aggregation process from the initial dimerization to the formation of larger assemblies. mdpi.com These simulations help to identify the primary forces driving self-assembly. While bulky aromatic groups like Fmoc are well-known to promote self-assembly through π-stacking, the aliphatic and hydrophobic nature of the Boc group also significantly influences molecular packing and aggregation. nih.govacs.org MD simulations of glutamate in solution have provided detailed descriptions of the hydrogen bonding motifs between molecules. nih.gov The balance of these interactions dictates the propensity of N-Boc-glutamic acid to form higher-order structures like fibrils or gels.
| Type of Interaction | Molecular Moieties Involved | Role in Self-Assembly | Computational Investigation Method |
|---|---|---|---|
| Hydrogen Bonding | Carboxyl groups (-COOH), Amide group (-NH-C=O) | Directional force that promotes the formation of ordered structures like β-sheets. | MD Simulations, DFT |
| Hydrophobic Interactions | tert-Butyl group, Alkyl chain | A primary driving force for aggregation in aqueous solution, leading to the sequestration of nonpolar groups. | MD Simulations |
| Van der Waals Forces | All atoms | Contribute to the overall stability of the assembled structure through close packing. | MD Simulations |
| Electrostatic Interactions | Ionized carboxyl groups (-COO-) | Can lead to repulsion or attraction depending on pH and counter-ions, modulating the assembly process. | MD Simulations, DFT |
Emerging Applications and Future Perspectives in N Boc Glutamic Acid Chemistry
Integration into Advanced Polymeric Architectures as a Monomer/Building Block
N-Boc-glutamic acid serves as a fundamental component in the synthesis of advanced polymers, offering a route to materials with tailored properties such as biocompatibility, stimuli-responsiveness, and controlled degradation. Its derivatives are particularly valuable for creating well-defined polymeric structures through controlled polymerization techniques.
One key application involves its use as a starting material for novel vinyl monomers. For instance, N-Boc-L-glutamic acid α-tert-butyl ester has been utilized to synthesize a series of glutamate-based vinyl monomers, including acrylates, methacrylates, acrylamides, and methacrylamides. These monomers can be readily polymerized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined, narrowly dispersed polymers with zwitterionic glutamate (B1630785) side chains. The subsequent deprotection of the Boc group yields pH-responsive polymers that are investigated for their interactions with biological cells, which is crucial for designing advanced nanomedicines.
Furthermore, N-Boc-L-glutamic acid is incorporated into biodegradable elastomers to modify their physical and biological properties. In the synthesis of poly(glycerol sebacate (B1225510) glutamate) (PGSE), N-Boc-L-glutamic acid is used to create control materials where no peptide bonds are formed. mdpi.com Its inclusion in similar polyester (B1180765) networks, such as poly(xylitol glutamate sebacate), has been shown to increase the material's hydrophilicity and degradation rate. mdpi.com This tunability is essential for applications in tissue engineering where the scaffold's degradation profile must match the rate of tissue regeneration. The steric bulk of the Boc group can also influence the molecular weight of the resulting prepolymers. mdpi.com
The versatility of Boc-protected amino acids, including glutamic acid, is also harnessed in the synthesis of chiral, pH-responsive block copolymers. acs.org Monomers derived from these amino acids are polymerized in a controlled manner, and the resulting polymers can act as macro-chain transfer agents for further polymerization, leading to the formation of diblock copolymers. acs.org Removal of the Boc group under acidic conditions reveals primary amine functionalities, rendering the polymers cationic and pH-responsive, a desirable characteristic for drug delivery systems and the conjugation of biomolecules. acs.org
Table 1: Examples of Polymers Synthesized Using N-Boc-Glutamic Acid Derivatives
| Polymer Type | Specific Monomer/Precursor | Polymerization Method | Key Feature/Application |
| Zwitterionic Polymers | Glutamate-derived vinyl monomers (from N-Boc-Glu-OtBu) | RAFT Polymerization | pH-responsive, cellular targeting |
| Biodegradable Elastomers | N-Boc-L-glutamic acid | Polycondensation | Increased hydrophilicity and degradation rate |
| pH-Responsive Copolymers | Chiral monomers from Boc-amino acids | RAFT Polymerization | Cationic, drug delivery, bioconjugation |
| Polypeptides | γ-protected L-glutamate N-carboxyanhydrides (NCAs) | Ring-Opening Polymerization (ROP) | Biocompatible, biodegradable nanomaterials |
Contribution to Supramolecular Chemistry and Self-Assembled Systems (as a precursor)
The precise molecular architecture of N-Boc-glutamic acid makes it an excellent precursor for designing molecules capable of spontaneous organization into complex, ordered structures. These self-assembled systems are at the forefront of nanotechnology and have applications ranging from drug delivery to molecular electronics.
While direct self-assembly of N-Boc-glutamic acid is not its primary application, its derivatives are instrumental in building the larger molecules that do self-assemble. For example, glutamic acid derivatives are used to synthesize unsymmetrical squaramide-based organogelators. In these systems, a glutamic acid residue is attached to a squaramide core, which is also linked to a long aliphatic chain. These molecules can self-assemble in organic solvents to form stable supramolecular gels. The process typically involves a heating-cooling cycle that facilitates the organization of the gelator molecules into a three-dimensional nanofiber network, trapping solvent molecules within its interstices. The chirality and hydrogen-bonding capabilities inherited from the glutamic acid precursor are crucial for driving this self-assembly process.
The ability to modify the carboxylic acid groups of glutamic acid allows for the fine-tuning of the gelator's properties. For instance, the gelation capacity of a squaramide gelator bearing free carboxylic groups differs from its corresponding diester derivative, demonstrating how precursor chemistry dictates the macroscopic properties of the resulting supramolecular material. By serving as a chiral, multifunctional starting point, N-Boc-glutamic acid provides a platform for creating a diverse range of low-molecular-weight gelators and other self-assembling molecules with tunable characteristics.
Role in the Development of Novel Catalytic Systems (as a chiral ligand precursor)
In asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. The inherent chirality of N-Boc-glutamic acid makes it a valuable precursor for the synthesis of such ligands, which are essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry.
Mono-N-protected amino acids, including Boc-protected variants, have proven to be highly effective ligands in challenging catalytic transformations, such as palladium(II)-catalyzed C–H functionalization. In these reactions, the amino acid-derived ligand coordinates to the metal center, creating a chiral environment that influences the reaction pathway and induces high levels of stereoinduction. The modularity of these ligands is a significant advantage; by simply changing the amino acid backbone (e.g., from valine to leucine, or potentially to glutamic acid), the steric and electronic properties of the catalyst can be fine-tuned to optimize reactivity and enantioselectivity for a specific substrate. The N-Boc group plays a crucial role in modulating the ligand's properties and facilitating its coordination to the metal catalyst.
Research has demonstrated that even simple, commercially available Boc-protected amino acids can serve as precursors to ligands that afford high enantiomeric excess in C-H activation reactions. The amino acid coordinates to the palladium(II) center through a bidentate binding mode, creating a well-defined chiral pocket that directs the enantioselective bond formation. Although specific studies focusing solely on N-Boc-glutamic acid-derived ligands in this context are emerging, the established success of the broader class of N-Boc-amino acid ligands strongly indicates the potential of N-Boc-glutamic acid as a precursor for developing novel, effective chiral ligands for a variety of asymmetric catalytic transformations.
Potential in Materials Science as a Precursor for Functional Materials
The unique chemical structure of N-Boc-glutamic acid provides a foundation for the synthesis of a wide array of functional materials with applications in biomedicine and beyond. Its ability to be chemically modified at its two carboxylic acid groups and its protected amino group allows for its integration into diverse material platforms.
A significant area of application is in the creation of biocompatible and biodegradable polymers for biomedical uses. For example, N-substituted glutamic acid has been used as a key monomer, along with polyethylene (B3416737) and polypropylene (B1209903) glycols, to design surface-active copolyesters. These amphiphilic polymers can self-assemble into nanoparticle dispersions in aqueous media. The nanoparticles feature a lipophilic core capable of solubilizing poorly water-soluble drugs, which can then be released into lipid environments, mimicking biological systems. Importantly, these materials have been shown to be non-cytotoxic over a broad concentration range, making them promising candidates for advanced drug delivery vehicles.
Furthermore, derivatives of N-Boc-glutamic acid serve as reagents in the synthesis of complex, biologically active molecules. For instance, (R)-Dimethyl 2-((tert-Butoxycarbonyl)amino)pentanedioate, a dimethyl ester of N-Boc-D-glutamic acid, is used as a reagent in the multi-step synthesis of amino(aminopyrimidinyl)indazoles. These final compounds have been identified as selective inhibitors of 3-phosphoinositide-dependent kinase-1 and are being investigated as potential antitumor agents. This highlights the role of N-Boc-glutamic acid derivatives not just as structural components of materials, but as critical intermediates in the synthesis of high-value functional molecules.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the primary amine group, followed by carboxylation or coupling reactions. Purity optimization involves:
- Chromatographic purification : Column chromatography using polar stationary phases (e.g., silica gel) and gradients of ethyl acetate/hexane .
- Recrystallization : Solvent systems like methanol/water or dichloromethane/hexane for high-purity crystals (>95%) .
- Analytical validation : Use HPLC with UV detection to monitor intermediates and final product purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and backbone structure .
- IR spectroscopy : Peaks at ~1680–1720 cm⁻¹ for carbonyl groups (Boc and carboxylic acids) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Disposal : Follow institutional guidelines for hazardous waste; neutralize carboxylic acid groups before disposal via licensed services .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for Boc-protected intermediates in peptide synthesis?
- Methodological Answer :
- Factors : Temperature (25–60°C), solvent polarity (DMF vs. THF), and coupling reagent concentration (e.g., DCC, HOBt) .
- Design : 2³ full factorial design to assess main effects and interactions. Response variables include yield and enantiomeric excess.
- Analysis : ANOVA to identify significant factors; response surface methodology (RSM) for optimization .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- Computational validation : Density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data .
- Stability testing : Assess Boc group hydrolysis under acidic/basic conditions via pH-controlled stability studies .
Q. What methodologies evaluate the environmental impact of degradation byproducts from this compound?
- Methodological Answer :
- In silico models : Use software like EPI Suite to predict biodegradation pathways and ecotoxicity .
- OECD guidelines : Conduct ready biodegradability tests (OECD 301) to assess mineralization rates .
- Advanced analytics : LC-MS/MS to identify degradation byproducts and quantify their persistence in simulated environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
